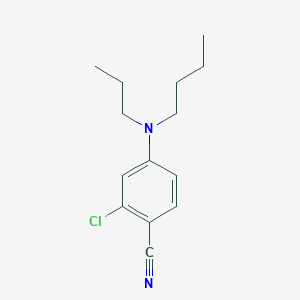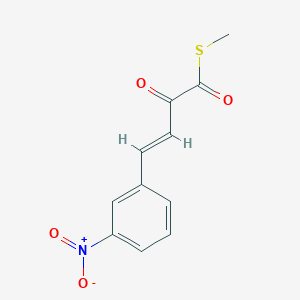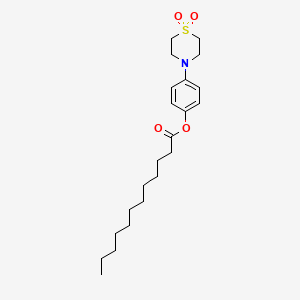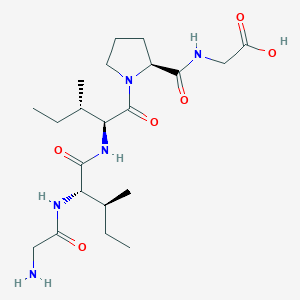![molecular formula C12H20N2O3Si B12527786 (E)-1-(Pyridin-2-yl)-N-[3-(trimethoxysilyl)propyl]methanimine CAS No. 683736-02-9](/img/structure/B12527786.png)
(E)-1-(Pyridin-2-yl)-N-[3-(trimethoxysilyl)propyl]methanimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(Pyridin-2-yl)-N-[3-(trimethoxysilyl)propyl]methanimine is an organosilane compound that features a pyridine ring and a trimethoxysilyl group. This compound is of interest due to its potential applications in various fields, including materials science, chemistry, and biology. The presence of both pyridine and trimethoxysilyl groups allows for unique chemical reactivity and functionalization possibilities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(Pyridin-2-yl)-N-[3-(trimethoxysilyl)propyl]methanimine typically involves the reaction of 2-pyridinecarboxaldehyde with 3-aminopropyltrimethoxysilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group. A common solvent used for this reaction is toluene, and the reaction is often facilitated by the presence of a dehydrating agent such as molecular sieves. The reaction proceeds via the formation of an imine linkage between the aldehyde and amine groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
(E)-1-(Pyridin-2-yl)-N-[3-(trimethoxysilyl)propyl]methanimine undergoes various types of chemical reactions, including:
Oxidation: The pyridine ring can be oxidized under specific conditions to form N-oxides.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The trimethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Acidic or basic conditions can facilitate the hydrolysis of the trimethoxysilyl group.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Corresponding amines.
Substitution: Siloxane-linked polymers or networks.
科学研究应用
Chemistry
In chemistry, (E)-1-(Pyridin-2-yl)-N-[3-(trimethoxysilyl)propyl]methanimine is used as a precursor for the synthesis of functionalized silanes and siloxanes. These materials have applications in coatings, adhesives, and sealants due to their excellent adhesion properties and chemical resistance.
Biology
In biological research, this compound can be used to modify surfaces for cell culture studies. The trimethoxysilyl group allows for covalent attachment to glass or silicon surfaces, providing a stable and functionalized surface for biological assays.
Medicine
In medicine, the compound’s ability to form stable siloxane bonds makes it useful in the development of biocompatible materials for implants and prosthetics. Additionally, its pyridine moiety can be used for drug delivery systems, where it can interact with specific biological targets.
Industry
In industrial applications, this compound is used in the production of advanced materials such as hybrid organic-inorganic composites. These materials exhibit unique mechanical and thermal properties, making them suitable for use in aerospace, automotive, and construction industries.
作用机制
The mechanism of action of (E)-1-(Pyridin-2-yl)-N-[3-(trimethoxysilyl)propyl]methanimine involves its ability to form covalent bonds with various substrates. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds. This property is exploited in surface modification and the formation of stable coatings. The pyridine ring can interact with metal ions and other electron-deficient species, making it useful in catalysis and coordination chemistry.
相似化合物的比较
Similar Compounds
(E)-1-(Pyridin-2-yl)-N-[3-(triethoxysilyl)propyl]methanimine: Similar structure but with triethoxysilyl group instead of trimethoxysilyl.
(E)-1-(Pyridin-2-yl)-N-[3-(dimethoxymethylsilyl)propyl]methanimine: Contains a dimethoxymethylsilyl group.
(E)-1-(Pyridin-2-yl)-N-[3-(triisopropoxysilyl)propyl]methanimine: Features a triisopropoxysilyl group.
Uniqueness
(E)-1-(Pyridin-2-yl)-N-[3-(trimethoxysilyl)propyl]methanimine is unique due to its combination of a pyridine ring and a trimethoxysilyl group. This combination allows for versatile chemical reactivity and functionalization, making it suitable for a wide range of applications in different fields. The trimethoxysilyl group provides excellent hydrolytic stability and the ability to form strong siloxane bonds, while the pyridine ring offers coordination capabilities with metal ions.
属性
CAS 编号 |
683736-02-9 |
|---|---|
分子式 |
C12H20N2O3Si |
分子量 |
268.38 g/mol |
IUPAC 名称 |
1-pyridin-2-yl-N-(3-trimethoxysilylpropyl)methanimine |
InChI |
InChI=1S/C12H20N2O3Si/c1-15-18(16-2,17-3)10-6-8-13-11-12-7-4-5-9-14-12/h4-5,7,9,11H,6,8,10H2,1-3H3 |
InChI 键 |
AXZCAKBYJANUIT-UHFFFAOYSA-N |
规范 SMILES |
CO[Si](CCCN=CC1=CC=CC=N1)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3-(1-methylethyl)-](/img/structure/B12527714.png)


![2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12527731.png)
![2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12527740.png)



![1H-Benzimidazole, 2-(3-phenoxyphenyl)-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B12527754.png)
![[1,2-Phenylenebis(methylene)]bis(diethylphosphane)](/img/structure/B12527755.png)


![3-Thiazolidineacetamide, N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-](/img/structure/B12527780.png)

